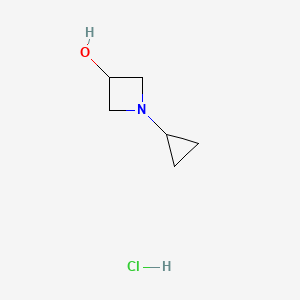

1-Cyclopropylazetidin-3-ol hydrochloride

Description

1-Cyclopropylazetidin-3-ol hydrochloride is a bicyclic amine derivative characterized by a three-membered azetidine ring substituted with a cyclopropyl group at position 1 and a hydroxyl group at position 3, with a hydrochloride counterion. Its molecular formula is C₆H₁₀ClNO, and it has a molecular weight of 163.60 g/mol (calculated from structural analogs in and ).

The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions under controlled conditions. For example, azetidine derivatives are often synthesized in solvents like dichloromethane or 1,2-dimethoxyethane, with reaction yields influenced by temperature and catalysts. The hydroxyl group at position 3 enhances solubility in polar solvents, while the cyclopropyl group may confer metabolic stability, a feature advantageous in pharmaceutical applications.

Properties

IUPAC Name |

1-cyclopropylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-3-7(4-6)5-1-2-5;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEIZDFGWAQNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategy

The synthesis generally proceeds via:

Step 1: Preparation of N-substituted azetidine intermediates

Starting from primary amines (e.g., cyclopropylamine) and propane derivatives bearing leaving groups at the 1 and 3 positions (such as 1-bromo-3-chloropropane), the azetidine ring is formed by intramolecular nucleophilic substitution under heated conditions in an organic solvent with a non-nucleophilic base and controlled water content to promote ring closure.Step 2: Functionalization at the 3-position

Introduction of the hydroxyl group at the 3-position of the azetidine ring is achieved through selective oxidation or substitution reactions on suitable intermediates, often involving protected azetidine derivatives.Step 3: Formation of the hydrochloride salt

The free base of the azetidine derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating isolation.

Detailed Process Description

Based on the synthesis of azetidine derivatives described in patent literature (US4966979A), the process involves:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of primary cyclopropylamine with 1-bromo-3-chloropropane | Heated organic solvent, non-nucleophilic base, water present | Formation of N-cyclopropylazetidine intermediate |

| 2 | Hydrogenolysis or selective functional group transformation | Organic or aqueous-organic solvent, strong acid, pressurized hydrogen, catalyst | Introduction of hydroxyl group at 3-position, formation of azetidine salt |

| 3 | Treatment with strong base | Hot concentrated solution, agitation | Liberation of azetidine free base as vapor, condensation to liquid form |

| 4 | Conversion to hydrochloride salt | Addition of HCl in appropriate solvent | Isolation of this compound |

This method emphasizes the use of controlled reaction parameters to maximize yield and purity of the azetidine intermediate and final hydrochloride salt.

Key Research Findings and Optimization Parameters

Molar Ratios: The molar ratio of propane derivative to cyclopropylamine is critical. Ratios of 1:1 up to 5:1 have been explored to optimize ring closure efficiency and minimize by-products.

Solvent and Base Selection: Non-nucleophilic bases such as tertiary amines are preferred to avoid side reactions. Organic solvents capable of dissolving both reactants and intermediates, like dimethylformamide or acetonitrile, are commonly used.

Water Content: Controlled addition of water facilitates ring closure by influencing the reaction medium polarity and nucleophilicity, which is essential for azetidine ring formation.

Hydrogenolysis Conditions: Use of strong mineral acids (e.g., HCl) combined with pressurized hydrogen and catalysts (e.g., palladium on carbon) enables efficient removal of protecting groups and introduction of hydroxyl functionality at the 3-position.

Salt Formation: Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification and handling.

Comparative Data Table: Preparation Parameters and Outcomes

| Parameter | Conditions Explored | Observations/Results |

|---|---|---|

| Molar ratio (propane derivative:amine) | 1:1 to 5:1 | Higher ratios improve azetidine yield but may increase side products |

| Solvent | DMF, acetonitrile, organic solvents | Solvent polarity affects ring closure efficiency |

| Base | Tertiary amines (e.g., triethylamine) | Non-nucleophilic bases prevent side reactions |

| Temperature | Elevated temperatures (e.g., 80–120°C) | Necessary for ring closure kinetics |

| Water content | Controlled small amounts | Promotes ring formation without hydrolysis |

| Hydrogenolysis catalyst | Pd/C, PtO2 | Efficient deprotection and functionalization |

| Acid for salt formation | Concentrated HCl | Produces stable hydrochloride salt with high purity |

Additional Notes on Preparation

The synthetic route allows for isolation of intermediates at various stages, enabling purification and characterization to ensure the quality of the final product.

The process is adaptable for scale-up, with vapor-phase liberation of the azetidine free base facilitating continuous production methods.

Alternative protecting groups and leaving groups on the propane derivative can be employed to optimize reaction selectivity and yield.

The described methods align with modern combinatorial chemistry approaches, enabling the generation of diverse azetidine derivatives for pharmaceutical screening.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylazetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction could produce azetidine derivatives with different functional groups .

Scientific Research Applications

1-Cyclopropylazetidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Hydroxyl Group : All compounds feature a hydroxyl group at C3, promoting hydrogen bonding and aqueous solubility.

- Oxadiazole Derivatives : The oxadiazole-containing analog () exhibits higher molecular weight and altered electronic properties due to the heterocyclic ring, which may affect receptor binding in pharmacological contexts.

Key Observations :

Biological Activity

1-Cyclopropylazetidin-3-ol hydrochloride is a chemical compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Overview of Biological Activity

The biological activity of this compound includes various mechanisms of action that influence its interaction with biological systems. It has been studied for its antibacterial and antiviral properties, as well as its potential as a drug candidate due to its ability to modulate various biological targets.

The mechanism of action involves the compound's ability to form stable complexes with biological molecules, thereby modulating their activity. This interaction is primarily mediated through:

- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition: It may inhibit certain enzymes that play crucial roles in metabolic processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antimicrobial Activity:

- Studies have demonstrated that this compound exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

-

Antiviral Properties:

- Preliminary research suggests that this compound may possess antiviral activity, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes.

-

Cytotoxicity Studies:

- Cytotoxicity assays reveal that while the compound shows promising bioactivity, it also exhibits dose-dependent cytotoxic effects on mammalian cell lines, necessitating further investigation into its therapeutic index.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Significant inhibition | |

| Antiviral | Potential activity | |

| Cytotoxicity | Dose-dependent effects |

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated an MIC value of 8 µg/mL, indicating strong antibacterial properties. The study utilized both disk diffusion and broth microdilution methods to confirm these findings.

Case Study 2: Antiviral Activity

In vitro experiments assessing the antiviral effects against Influenza A virus showed that treatment with the compound significantly reduced viral titers in infected cell cultures. Further mechanistic studies are required to elucidate the specific pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.